validamycin G

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Validamycin G is a natural aminoglycoside antibiotic that is derived from Streptomyces hygroscopicus. It is primarily used as an agricultural fungicide to control fungal diseases in crops, such as rice, wheat, and barley. However, recent scientific research has also shown its potential as a therapeutic agent for various diseases.

Scientific Research Applications

Inhibition of Fungal Growth and Mycotoxin Production

Validamycin has demonstrated effectiveness in controlling Fusarium head blight caused by Fusarium graminearum. This fungal disease significantly affects wheat, and validamycin's application inhibits the synthesis of deoxynivalenol (DON), a harmful mycotoxin. The compound achieves this by decreasing trehalase activity and subsequently reducing the production of glucose and pyruvate, which are precursors for DON biosynthesis. Additionally, validamycin can induce resistance in wheat against F. graminearum by increasing the expression of pathogenesis-related genes. These dual effects make validamycin a valuable tool in wheat protection programs against toxigenic fungi responsible for Fusarium head blight and mycotoxin accumulation in grains (Li et al., 2019).

Regulation of Antibiotic Biosynthesis

Validamycin A, a derivative of validamycin, is produced by Streptomyces hygroscopicus and is a widely used antifungal agent. Research has shown that the global regulator GlnR is specifically associated with validamycin A biosynthesis. GlnR regulates validamycin A production by binding to different loci within the gene cluster’s promoter region, acting as both an inhibitor and activator. This dual role of GlnR illustrates a novel regulatory feature in validamycin biosynthesis and provides insights for enhancing validamycin A production (Qu et al., 2015).

Insect Control

Validamycin has been considered for use as an insecticide to control agricultural pests. In studies with Spodoptera litura, a common cutworm, validamycin treatment significantly inhibited larval growth and development. The compound interferes with glycometabolism and chitin synthesis in insects, impacting their developmental processes. This understanding lays a foundation for the control of agricultural pests like S. litura, highlighting validamycin's potential as an insecticide (Yu et al., 2021).

Detection and Quality Control in Production

Validamycin A, a component of the antibiotic validamycin complex, is essential in controlling sheath blight disease of rice plants. Its determination can be achieved through capillary zone electrophoresis with indirect UV detection, offering advantages over other methods like high-performance liquid chromatography. This approach is crucial for maintaining quality control in the production and commercial formulations of validamycin (He et al., 2003).

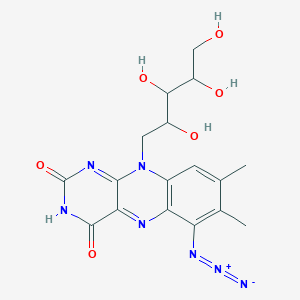

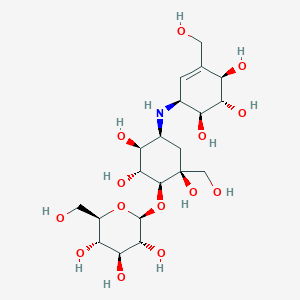

properties

CAS RN |

106054-17-5 |

|---|---|

Product Name |

validamycin G |

Molecular Formula |

C20H35NO14 |

Molecular Weight |

513.5 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(1S,2S,4S,5S,6R)-2,5,6-trihydroxy-2-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C20H35NO14/c22-3-6-1-7(11(26)14(29)10(6)25)21-8-2-20(33,5-24)18(16(31)12(8)27)35-19-17(32)15(30)13(28)9(4-23)34-19/h1,7-19,21-33H,2-5H2/t7-,8-,9+,10+,11-,12-,13+,14-,15-,16+,17+,18-,19-,20-/m0/s1 |

InChI Key |

FKVLATUQODRNIC-ZFNZPGKVSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)N[C@H]3C=C([C@H]([C@@H]([C@H]3O)O)O)CO |

SMILES |

C1C(C(C(C(C1(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC3C=C(C(C(C3O)O)O)CO |

Canonical SMILES |

C1C(C(C(C(C1(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC3C=C(C(C(C3O)O)O)CO |

synonyms |

validamycin C validamycin D validamycin E validamycin F validamycin G validamycins |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.